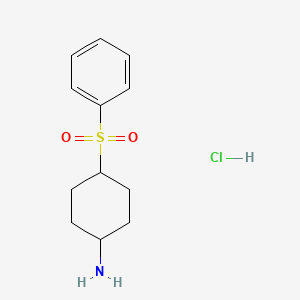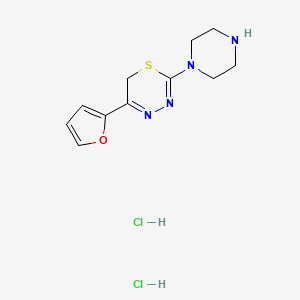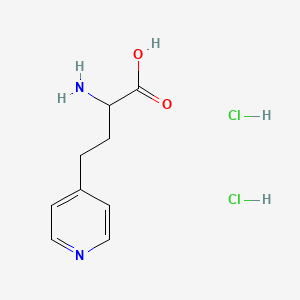![molecular formula C10H15Cl2N3 B1447734 [3-(1H-ピロロ[2,3-b]ピリジン-1-イル)プロピル]アミン二塩酸塩 CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-ピロロ[2,3-b]ピリジン-1-イル)プロピル]アミン二塩酸塩
概要
説明
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is a chemical compound with a unique structure that includes a pyrrolo[2,3-b]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases . This inhibition could potentially lead to changes in cellular processes regulated by these kinases .
Biochemical Pathways
Inhibition of receptor tyrosine kinases can affect various downstream signaling pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of receptor tyrosine kinases could potentially lead to changes in cellular processes such as growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific context of the reaction .
Additionally, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Cellular Effects
The effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
In addition, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride has been shown to impact cellular processes such as apoptosis and autophagy. These effects are mediated through its interaction with key regulatory proteins and enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of action of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride involves its binding to specific biomolecules, leading to changes in their activity and function. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .
Furthermore, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Long-term exposure to [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways, which can have lasting effects on cell function and viability .
Dosage Effects in Animal Models
The effects of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
At high doses, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
These interactions can affect overall cellular metabolism, including energy production, biosynthesis, and catabolism. By modulating metabolic pathways, [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can alter the balance of metabolic processes, impacting cell growth and function .
Transport and Distribution
The transport and distribution of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects .
The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability. Understanding the transport and distribution mechanisms of [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is essential for optimizing its use in experimental and therapeutic applications .
Subcellular Localization
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .
化学反応の分析
Types of Reactions
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another compound with a similar pyridine core but different biological activities.
1H-pyrrolo[3,4-c]pyridine: Shares structural similarities but has distinct chemical properties and applications.
Uniqueness
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
特性
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)



![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)


